N-(4-chloro-3-nitrophenyl)pentanamide

Description

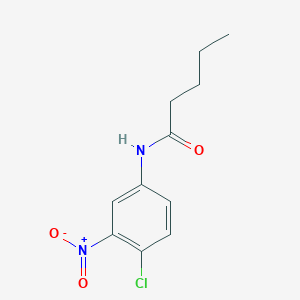

N-(4-Chloro-3-nitrophenyl)pentanamide is an amide derivative featuring a pentanamide group (a five-carbon acyl chain) attached to a substituted phenyl ring bearing a chlorine atom at the 4-position and a nitro group at the 3-position. Chloro and nitro substituents are common in medicinal chemistry due to their electron-withdrawing effects, which enhance stability and influence binding interactions with biological targets .

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-8-5-6-9(12)10(7-8)14(16)17/h5-7H,2-4H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNYHUKKOYSKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration and Chlorination: The synthesis begins with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by chlorination to introduce the chloro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production typically involves large-scale nitration and chlorination reactions followed by amidation. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(4-chloro-3-nitrophenyl)pentanamide can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: N-(4-amino-3-chlorophenyl)pentanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the study of reaction mechanisms and pathways .

Biology and Medicine:

- Intermediate in the synthesis of pharmaceutical compounds like apixaban, an anticoagulant used to prevent blood clots .

Industry:

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Acyl Chain Length : Pentanamide derivatives (e.g., N-(4-methoxyphenyl)pentanamide) generally exhibit higher lipophilicity (LogP ~2.58–3.0) compared to butanamides or acetamides, improving membrane permeability .

- Chloro Group: Increases lipophilicity and may influence binding affinity (e.g., in 4-chloro-3-nitrophenyl derivatives ). Methoxy Group: Reduces cytotoxicity while maintaining activity (e.g., N-(4-methoxyphenyl)pentanamide vs. albendazole ).

Anthelmintic Activity:

- Albendazole : Higher toxicity (30–50% reduction in cell viability) due to its benzimidazole scaffold .

Antitubercular Activity:

- N4-Valeroylsulfadiazine (22) : Demonstrates potent activity against Mycobacterium tuberculosis, attributed to the sulfadiazine moiety combined with pentanamide’s lipophilicity .

Toxicity and Drug-Likeness:

- N-(4-Methoxyphenyl)pentanamide : Adheres to Lipinski’s rule of five, with favorable topological polar surface area (TPSA = 45.7 Ų), high water solubility, and gastrointestinal absorption .

- Chloro-Nitrophenyl Derivatives: Limited data on toxicity, but chloro-nitro groups are associated with moderate environmental persistence .

Q & A

Q. Advanced

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic attack due to high dielectric constants, crucial for amide bond formation .

- Temperature : Reflux (80–100°C) balances reactivity and decomposition risks.

- Catalysis : Bases (e.g., triethylamine) neutralize HCl by-products in acyl chloride reactions, improving efficiency .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Advanced

- In Vitro Assays : Screen for dopamine receptor (e.g., D3) binding using radioligand displacement assays .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., -CN, -CF₃) to correlate structural features with activity .

- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- Cross-Validation : Combine NMR, IR, and X-ray crystallography (e.g., SHELX for crystal structure determination) to confirm ambiguous peaks .

- Control Experiments : Synthesize and characterize intermediates to isolate spectral contributions of specific functional groups .

How can crystallography aid in analyzing the structural stability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.